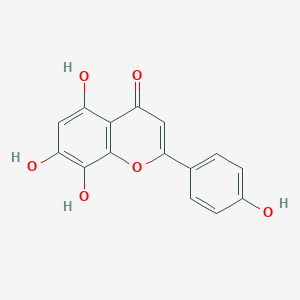

Isoscutellarein

Description

This compound has been reported in Scutellaria indica, Salvia officinalis, and other organisms with data available.

isocarthamidin is 2S isomer of this compound; do not confuse with scutellarein and/or carthamidin which are respective regioisomers

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

5,7,8-trihydroxy-2-(4-hydroxyphenyl)chromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10O6/c16-8-3-1-7(2-4-8)12-6-10(18)13-9(17)5-11(19)14(20)15(13)21-12/h1-6,16-17,19-20H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXHQVROAKYDSNW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CC(=O)C3=C(O2)C(=C(C=C3O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20415172 | |

| Record name | Isoscutellarein | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20415172 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41440-05-5 | |

| Record name | Isoscutellarein | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=41440-05-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Isoscutellarein | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041440055 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Isoscutellarein | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20415172 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ISOSCUTELLAREIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3WAC3UX5SC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Natural Provenance of Isoscutellarein: A Technical Guide for Researchers

Abstract

Isoscutellarein, a tetrahydroxyflavone with the chemical formula C₁₅H₁₀O₆, is a plant-derived secondary metabolite that has garnered significant interest within the scientific community.[1] Also known as 8-Hydroxyapigenin, it is structurally related to apigenin with the addition of a hydroxyl group at the 8-position.[1] This in-depth guide serves as a comprehensive resource for researchers, scientists, and drug development professionals, delineating the natural sources of this compound. It provides a summary of its quantitative occurrence, detailed experimental protocols for its extraction and analysis, and a visualization of its biosynthetic and potential signaling pathways.

Natural Sources of this compound

This compound and its glycosidic derivatives are distributed across a range of terrestrial and marine flora. The most significant concentrations are found within the Lamiaceae (mint family), Malvaceae, Asteraceae, and Cupressaceae families.[1]

Key Botanical Sources:

-

Lamiaceae Family: This family is a prominent source of this compound.

-

Scutellaria Species (Skullcaps): Various species within this genus are known to produce this compound and its glycosides. For instance, Scutellaria indica contains this compound and its 8-O-glucuronide.[1] A rare 4'-hydroxyflavone, this compound 8-O-β-glucuronopyranoside, has been identified in the stems and leaves of several Scutellaria species, including S. baicalensis and S. barbata.[1] The accumulation of these compounds is often organ-specific, with higher concentrations of 4'-hydroxyflavones like this compound derivatives found in the aerial parts (stems and leaves) compared to the roots.[2]

-

Stachys Species: Members of the Stachys genus are also known to contain this compound derivatives.[1]

-

Lamium album (White Dead Nettle): Research has identified several this compound derivatives in this plant, including this compound-7-O-allosyl(1→2)glucoside, its O-methyl derivative, and various acetylated forms.[1][3]

-

Sideritis Species: Sideritis leucantha has been found to contain the novel flavonoid glycoside, this compound-7-O-allosyl(1→2)glucoside.[1]

-

-

Theobroma grandiflorum (Cupuaçu): This member of the Malvaceae family is a known source of this compound.[4]

-

Liverworts: The liverwort Marchantia berteroana has been identified as a source of this compound and its glucuronide derivatives.[1][4]

-

Marine Sources: The seagrass Thalassia hemprichii contains this compound and its glycosylated and sulfated derivatives.[1]

Quantitative Data on this compound Content

The quantification of this compound in various plant matrices is crucial for standardization and drug development purposes. High-Performance Liquid Chromatography (HPLC) is the predominant analytical technique for this purpose.[1] While absolute quantitative data (e.g., mg/g of dry weight) for this compound is not extensively reported in publicly available literature, relative quantification is more common.

Below is a summary of available quantitative data, primarily presented as HPLC peak areas for this compound 8-O-β-glucuronopyranoside in different Scutellaria species. It is important to note that peak area is proportional to concentration but is not an absolute measure.

| Plant Species | Organ | This compound 8-O-β-glucuronopyranoside Content (HPLC Peak Area) | Reference |

| Scutellaria altissima | Leaves | Moderate | [2][5] |

| Stems | Low | [2][5] | |

| Scutellaria baicalensis | Leaves | High | [2][5] |

| Stems | Moderate | [2][5] | |

| Scutellaria barbata | Leaves | High | [2][5] |

| Stems | Moderate | [2][5] | |

| Scutellaria parvula | Leaves | Low | [2][5] |

| Stems | Low | [2][5] | |

| Scutellaria racemosa | Leaves | Not Detected | [2][5] |

| Stems | Not Detected | [2][5] | |

| Scutellaria tournefortii | Leaves | Moderate | [2][5] |

| Stems | Low | [2][5] | |

| Scutellaria wrightii | Leaves | Not Detected | [2][5] |

| Stems | Not Detected | [2][5] |

Experimental Protocols

The following sections detail generalized methodologies for the extraction, isolation, and quantification of this compound from plant materials, based on established protocols for flavonoids from Scutellaria and other Lamiaceae species.

Extraction Methodologies

Modern extraction techniques such as Ultrasound-Assisted Extraction (UAE) and Microwave-Assisted Extraction (MAE) are often employed to enhance the efficiency of flavonoid extraction from plant matrices.[4][6][7][8][9][10][11][12][13]

3.1.1. Ultrasound-Assisted Extraction (UAE) of Flavonoids from Scutellaria Radix

This protocol is adapted from methodologies applied to the extraction of flavonoids from Scutellariae Radix.[4][6][7][8][9]

-

Sample Preparation: Dried and powdered plant material (e.g., leaves and stems of Scutellaria species) is used.

-

Solvent System: A common solvent system is an aqueous solution of a deep eutectic solvent (DES), such as one composed of L-proline and glycerol, or betaine and acetic acid.[4][7][8][9] Aqueous ethanol (e.g., 70%) can also be used.[10]

-

Extraction Parameters:

-

Procedure:

-

Weigh a precise amount of the powdered plant material (e.g., 50 mg).[7]

-

Add the appropriate volume of the extraction solvent.

-

Place the mixture in an ultrasonic bath and sonicate for the specified time and power.

-

After extraction, centrifuge the mixture to separate the supernatant from the plant debris.

-

The supernatant, containing the extracted flavonoids, is then filtered (e.g., through a 0.45 µm membrane) prior to HPLC analysis.

-

3.1.2. Microwave-Assisted Extraction (MAE) of Flavonoids

This is another efficient method for extracting flavonoids.[10][11][14]

-

Sample Preparation: Dried and powdered plant material.

-

Solvent System: Aqueous ethanol (e.g., 70%) is often effective.[10]

-

Extraction Parameters:

-

Procedure:

-

Mix the powdered plant material with the extraction solvent in a microwave-safe vessel.

-

Place the vessel in a microwave extractor and apply the specified power and time.

-

After extraction, the mixture is cooled and then filtered to obtain the extract for further analysis.

-

Isolation and Purification

For the isolation of pure this compound, chromatographic techniques are employed.

-

Column Chromatography: The crude extract is often subjected to column chromatography over silica gel or other stationary phases. A gradient elution system with solvents of increasing polarity (e.g., a mixture of chloroform and methanol) can be used to separate different flavonoid fractions.

-

Preparative HPLC: For final purification, preparative High-Performance Liquid Chromatography is the method of choice. A C18 column is commonly used with a mobile phase consisting of a mixture of acidified water (e.g., with formic acid) and an organic solvent like methanol or acetonitrile.

Quantification by HPLC-UV

-

Instrumentation: A standard HPLC system equipped with a UV-Vis or Photodiode Array (PDA) detector is used.[15][16][17]

-

Chromatographic Conditions:

-

Column: A reversed-phase C18 column is typically used.

-

Mobile Phase: A gradient elution is common, using a mixture of two solvents, for example:

-

Solvent A: Water with a small percentage of an acid (e.g., 0.1% formic acid).

-

Solvent B: Acetonitrile or methanol.

-

-

Flow Rate: Typically around 0.8 to 1.0 mL/min.

-

Column Temperature: Maintained at a constant temperature, for instance, 25°C or 30°C.

-

Detection: UV detection is performed at a wavelength where flavonoids show maximum absorbance, typically around 270-350 nm.

-

-

Quantification:

-

Standard Preparation: A calibration curve is constructed using a series of standard solutions of pure this compound at known concentrations.

-

Sample Analysis: The filtered plant extract is injected into the HPLC system.

-

Calculation: The concentration of this compound in the sample is determined by comparing the peak area of this compound in the sample chromatogram to the calibration curve.

-

Visualizations

Biosynthetic Pathway of this compound

The biosynthesis of this compound follows the general phenylpropanoid and flavonoid biosynthetic pathways in plants.

Caption: Biosynthetic pathway of this compound.

Experimental Workflow for Extraction and Quantification

The following diagram illustrates a typical workflow for the extraction and quantification of this compound from plant material.

Caption: Workflow for this compound analysis.

Potential Anti-Inflammatory Signaling Pathways

Based on studies of flavonoids from Scutellaria baicalensis, this compound may exert anti-inflammatory effects by modulating key signaling pathways such as NF-κB and MAPK.

References

- 1. This compound | 41440-05-5 | Benchchem [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Extraction of Flavonoids from Scutellariae Radix using Ultrasound-Assisted Deep Eutectic Solvents and Evaluation of Their Anti-Inflammatory Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Metabolite profiling reveals organ‐specific flavone accumulation in Scutellaria and identifies a scutellarin isomer this compound 8‐O‐β‐glucuronopyranoside - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benthamdirect.com [benthamdirect.com]

- 7. Ultrasound-assisted deep eutectic solvent as green and efficient media for the extraction of flavonoids from Radix scutellariae - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Extraction of Flavonoids from Scutellariae Radix using Ultrasound-Assisted Deep Eutectic Solvents and Evaluation of Their Anti-Inflammatory Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The Influence of Microwave-Assisted Extraction on the Phenolic Compound Profile and Biological Activities of Extracts from Selected Scutellaria Species [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. [PDF] Extraction Methods for the Isolation of Isoflavonoids from Plant Material | Semantic Scholar [semanticscholar.org]

- 14. Microwave-assisted extraction of scutellarin from Erigeron breviscapus Hand-Mazz and its determination by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. benchchem.com [benchchem.com]

- 16. UHPLC-UV/PDA Method Validation for Simultaneous Quantification of Luteolin and Apigenin Derivatives from Elaeis guineensis Leaf Extracts: An Application for Antioxidant Herbal Preparation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. UHPLC-UV/PDA Method Validation for Simultaneous Quantification of Luteolin and Apigenin Derivatives from Elaeis guineensis Leaf Extracts: An Application for Antioxidant Herbal Preparation [mdpi.com]

The Isoscutellarein Biosynthesis Pathway: A Technical Guide for Researchers and Drug Development Professionals

Abstract

Isoscutellarein, a flavone with significant therapeutic potential, is synthesized in plants through a specialized branch of the flavonoid biosynthesis pathway. This technical guide provides an in-depth overview of the core biosynthetic pathway, from precursor molecules to the final decorated flavone. It is intended for researchers, scientists, and drug development professionals, offering a comprehensive resource on the enzymatic reactions, regulatory networks, and experimental methodologies relevant to the study and manipulation of this compound production. This document summarizes key quantitative data in structured tables, details experimental protocols for pivotal assays, and presents visual diagrams of the biosynthetic and signaling pathways to facilitate a deeper understanding of this important natural product.

Introduction

This compound (5,7,8,4'-tetrahydroxyflavone) is a plant-derived flavone that has garnered considerable interest for its diverse pharmacological activities. As a derivative of apigenin, its biosynthesis involves the core flavonoid pathway followed by a key hydroxylation step at the C-8 position of the A-ring. Understanding the intricate molecular machinery behind its formation is crucial for metabolic engineering efforts aimed at enhancing its production in plants or heterologous systems, as well as for the development of novel therapeutics. This guide delineates the established steps in the this compound biosynthesis pathway, focusing on the key enzymes, their kinetics, and the signaling cascades that regulate their expression.

The Core Biosynthesis Pathway

The biosynthesis of this compound begins with the general phenylpropanoid pathway, which provides the precursor p-coumaroyl-CoA. This molecule then enters the flavonoid biosynthesis pathway to form the flavanone naringenin, which is subsequently converted to the flavone apigenin. The final and defining step in this compound synthesis is the hydroxylation of apigenin at the 8-position.

From Phenylalanine to Apigenin: The General Flavonoid Pathway

The initial steps leading to the formation of the flavone backbone are common to the biosynthesis of most flavonoids.[1][2]

-

Phenylalanine Ammonia-Lyase (PAL): Catalyzes the deamination of L-phenylalanine to trans-cinnamic acid.

-

Cinnamate 4-Hydroxylase (C4H): A cytochrome P450 monooxygenase that hydroxylates trans-cinnamic acid to p-coumaric acid.

-

4-Coumarate:CoA Ligase (4CL): Activates p-coumaric acid by ligating it to Coenzyme A, forming p-coumaroyl-CoA.

-

Chalcone Synthase (CHS): Catalyzes the condensation of one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA to form naringenin chalcone.

-

Chalcone Isomerase (CHI): Catalyzes the stereospecific cyclization of naringenin chalcone to (2S)-naringenin.

-

Flavone Synthase (FNS): Introduces a double bond between C-2 and C-3 of the C-ring of naringenin to produce apigenin. There are two main types of FNS enzymes, FNSI (a soluble 2-oxoglutarate-dependent dioxygenase) and FNSII (a cytochrome P450 monooxygenase).

The Crucial Hydroxylation Step: Formation of this compound

The conversion of apigenin to this compound is catalyzed by a specific Flavone 8-Hydroxylase (F8H) . These enzymes are typically cytochrome P450 monooxygenases belonging to the CYP82 family.[1][3] In Scutellaria baicalensis, the enzyme SbCYP82D2 has been identified as a flavone 8-hydroxylase that can convert chrysin to norwogonin (8-hydroxychrysin).[1][4] It is highly probable that a homologous enzyme is responsible for the 8-hydroxylation of apigenin to yield this compound.

Quantitative Data

Quantitative analysis of enzyme kinetics and metabolite accumulation is essential for understanding and engineering the this compound biosynthesis pathway. The following tables summarize available quantitative data.

| Enzyme | Substrate | Km (µM) | Vmax (pkat mg⁻¹ protein) | Plant Source | Reference |

| SbCYP82D1.1 (F6H) | Chrysin | 0.121 | 733.047 | Scutellaria baicalensis | [1] |

| SbCYP82D2 (F8H) | Chrysin | 1.051 | 37.453 | Scutellaria baicalensis | [1] |

| DcFNS I | Naringenin | 76 | 183 | Daucus carota | |

| DcFNS I | Pinocembrin | 174 | 175 | Daucus carota | |

| Note: Kinetic data for a flavone 8-hydroxylase with apigenin as a substrate is currently limited. The data for SbCYP82D2 with chrysin is provided as a reference for a closely related reaction. |

Table 2: this compound Glycoside Content in Scutellaria Species

| Species | Organ | This compound 8-O-β-glucuronopyranoside (Peak Area) | Reference |

| Scutellaria baicalensis | Leaf | ~1.5 x 10⁷ | [2][5] |

| Stem | ~1.0 x 10⁷ | [2][5] | |

| Root | Not Detected | [2][5] | |

| Scutellaria barbata | Leaf | ~1.2 x 10⁷ | [2][5] |

| Stem | ~0.8 x 10⁷ | [2][5] | |

| Root | Not Detected | [2][5] | |

| Scutellaria racemosa | Leaf | Not Detected | [2][5] |

| Stem | Not Detected | [2][5] | |

| Root | Not Detected | [2][5] | |

| Scutellaria wrightii | Leaf | Not Detected | [2][5] |

| Stem | Not Detected | [2][5] | |

| Root | Not Detected | [2][5] | |

| Note: Data is presented as peak area from HPLC analysis and indicates relative abundance. |

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of the this compound biosynthesis pathway.

Heterologous Expression of Flavone 8-Hydroxylase (CYP82D) in Saccharomyces cerevisiae

This protocol is adapted from methods used for the functional characterization of plant cytochrome P450 enzymes.[6][7][8]

Objective: To express a candidate F8H gene in yeast to verify its enzymatic activity.

Materials:

-

Yeast expression vector (e.g., pYES-DEST52)

-

Saccharomyces cerevisiae strain (e.g., WAT11)

-

Agrobacterium tumefaciens (for transformation)

-

Yeast transformation kit

-

Selective growth media (SD-Ura, SG-Ura)

-

Apigenin substrate

-

Microsome isolation buffer

-

NADPH

Procedure:

-

Vector Construction: Clone the full-length coding sequence of the candidate F8H gene into the yeast expression vector.

-

Yeast Transformation: Transform the expression construct into the S. cerevisiae strain using a standard lithium acetate method.

-

Culture and Induction: Grow the transformed yeast cells in selective glucose medium (SD-Ura) to mid-log phase. Pellet the cells and resuspend in selective galactose medium (SG-Ura) to induce protein expression. Incubate for 16-24 hours at 30°C.

-

Substrate Feeding: Add apigenin (dissolved in a suitable solvent like DMSO) to the induced yeast culture to a final concentration of 10-50 µM.

-

Microsome Isolation: After a further incubation period (24-48 hours), harvest the yeast cells. Resuspend the cell pellet in microsome isolation buffer and disrupt the cells using glass beads. Centrifuge the lysate at low speed to remove cell debris, then centrifuge the supernatant at high speed (e.g., 100,000 x g) to pellet the microsomes.

-

Enzyme Assay: Resuspend the microsomal pellet in reaction buffer. The assay mixture should contain the microsomal fraction, NADPH, and apigenin. Incubate at 30°C for 1-2 hours.

-

Product Analysis: Stop the reaction and extract the products with an organic solvent (e.g., ethyl acetate). Analyze the extracts by HPLC-MS/MS to identify the formation of this compound.

In Vitro Enzyme Assay for Flavone 8-Hydroxylase Activity

This protocol provides a general framework for determining the kinetic parameters of a purified or microsomally expressed F8H.[1][9]

Objective: To measure the enzymatic activity and determine the kinetic parameters (Km and Vmax) of F8H.

Materials:

-

Microsomal fraction containing the F8H enzyme

-

Reaction buffer (e.g., 100 mM sodium phosphate buffer, pH 7.5)

-

Apigenin stock solutions of varying concentrations

-

NADPH solution

-

Quenching solution (e.g., acetonitrile with an internal standard)

-

HPLC-MS/MS system

Procedure:

-

Reaction Setup: Prepare reaction mixtures in microcentrifuge tubes, each containing the reaction buffer and a specific concentration of apigenin.

-

Enzyme Addition: Pre-incubate the reaction mixtures at the desired temperature (e.g., 30°C). Initiate the reaction by adding a known amount of the microsomal protein.

-

Reaction Incubation: Incubate the reactions for a specific time period, ensuring that the product formation is in the linear range.

-

Reaction Quenching: Stop the reaction by adding the quenching solution.

-

Analysis: Centrifuge the samples to pellet the protein. Analyze the supernatant by HPLC-MS/MS to quantify the amount of this compound produced.

-

Kinetic Parameter Calculation: Plot the initial reaction velocities against the substrate concentrations. Fit the data to the Michaelis-Menten equation to determine the Km and Vmax values.

Quantitative Real-Time PCR (qRT-PCR) for F8H Gene Expression Analysis

This protocol allows for the quantification of F8H gene transcripts in different plant tissues or under various experimental conditions.

Objective: To measure the relative expression level of the F8H gene.

Materials:

-

Plant tissue samples

-

RNA extraction kit

-

DNase I

-

cDNA synthesis kit

-

qRT-PCR master mix (e.g., SYBR Green)

-

Gene-specific primers for the F8H gene and a reference gene

-

qRT-PCR instrument

Procedure:

-

RNA Extraction: Extract total RNA from the plant tissue samples using a suitable RNA extraction kit.

-

DNase Treatment: Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.

-

cDNA Synthesis: Synthesize first-strand cDNA from the RNA template using a cDNA synthesis kit.

-

qRT-PCR: Set up the qRT-PCR reactions containing the cDNA template, qRT-PCR master mix, and gene-specific primers for the F8H gene and a stable reference gene.

-

Data Analysis: Analyze the amplification data using the 2-ΔΔCt method to calculate the relative expression of the F8H gene, normalized to the expression of the reference gene.

Virus-Induced Gene Silencing (VIGS) of F8H in Scutellaria

VIGS is a powerful technique for transiently silencing a target gene to study its function in vivo.[10][11][12]

Objective: To knockdown the expression of the F8H gene in Scutellaria to observe the effect on this compound accumulation.

Materials:

-

Tobacco Rattle Virus (TRV)-based VIGS vectors (pTRV1 and pTRV2)

-

Agrobacterium tumefaciens strain (e.g., GV3101)

-

Scutellaria seedlings

-

Infiltration buffer

-

Syringes

Procedure:

-

Vector Construction: Clone a fragment (typically 200-400 bp) of the F8H gene into the pTRV2 vector.

-

Agrobacterium Transformation: Transform the pTRV1 and the pTRV2-F8H construct into separate A. tumefaciens cultures.

-

Agroinfiltration: Grow the transformed Agrobacterium cultures and then mix the cultures containing pTRV1 and pTRV2-F8H in a 1:1 ratio in infiltration buffer. Infiltrate the underside of the leaves of young Scutellaria seedlings using a needleless syringe. Use an empty pTRV2 vector as a control.

-

Phenotypic Analysis: Grow the infiltrated plants for 2-3 weeks to allow for systemic silencing of the target gene.

-

Molecular and Metabolite Analysis: Harvest tissues from the silenced and control plants. Confirm the knockdown of the F8H gene using qRT-PCR. Analyze the metabolite profiles of the plants using HPLC-MS/MS to determine the impact on this compound accumulation.

Signaling Pathways Regulating this compound Biosynthesis

The production of this compound is tightly regulated by various signaling pathways that respond to both developmental cues and environmental stimuli.

UV-B Signaling Pathway

UV-B radiation is a potent inducer of flavonoid biosynthesis in plants.[13] The UVR8 photoreceptor perceives UV-B, leading to the activation of the transcription factors HY5 and MYB12.[14] These transcription factors then bind to the promoters of flavonoid biosynthesis genes, including those encoding F8H, to upregulate their expression and enhance the production of UV-protective compounds like this compound.

Caption: UV-B signaling pathway leading to this compound biosynthesis.

Jasmonate Signaling Pathway

Jasmonates are plant hormones involved in defense responses and developmental processes. The bioactive form, jasmonoyl-isoleucine (JA-Ile), binds to the COI1 receptor, leading to the degradation of JAZ repressor proteins. This de-repression allows for the activation of transcription factors such as MYC2, which can then induce the expression of flavonoid biosynthesis genes.[15][16][17]

Caption: Jasmonate signaling pathway influencing this compound biosynthesis.

Crosstalk between UV-B and Jasmonate Signaling

There is evidence of crosstalk between the UV-B and jasmonate signaling pathways in the regulation of flavonoid biosynthesis.[18][19] While UV-B can independently activate flavonoid production, it can also enhance a plant's sensitivity to jasmonates, leading to a synergistic induction of defense-related compounds, including certain flavonoids.[18] This complex interplay allows plants to fine-tune their metabolic responses to a combination of environmental stresses.

Caption: Crosstalk between UV-B and jasmonate signaling pathways.

Experimental Workflow for Characterizing a Novel Flavone 8-Hydroxylase

The following diagram outlines a logical workflow for the identification and characterization of a new F8H enzyme involved in this compound biosynthesis.

Caption: Workflow for identifying and characterizing a flavone 8-hydroxylase.

Conclusion

The biosynthesis of this compound represents a key diversification in the flavonoid pathway, leading to a compound with significant biological activities. This guide has provided a detailed overview of the core enzymatic steps, the available quantitative data, and the regulatory signaling networks that control its production. The experimental protocols and workflows presented herein offer a practical framework for researchers to further investigate this pathway. Future research should focus on the detailed kinetic characterization of flavone 8-hydroxylases from various plant sources, the elucidation of the precise molecular mechanisms of transcriptional regulation, and the application of metabolic engineering strategies to enhance the sustainable production of this compound for pharmaceutical and nutraceutical applications.

References

- 1. Two CYP82D Enzymes Function as Flavone Hydroxylases in the Biosynthesis of Root-Specific 4′-Deoxyflavones in Scutellaria baicalensis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Metabolite profiling reveals organ‐specific flavone accumulation in Scutellaria and identifies a scutellarin isomer this compound 8‐O‐β‐glucuronopyranoside - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Specific Flavonoids and Their Biosynthetic Pathway in Scutellaria baicalensis [frontiersin.org]

- 4. Two CYP82D Enzymes Function as Flavone Hydroxylases in the Biosynthesis of Root-Specific 4'-Deoxyflavones in Scutellaria baicalensis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Frontiers | Improved Functional Expression of Cytochrome P450s in Saccharomyces cerevisiae Through Screening a cDNA Library From Arabidopsis thaliana [frontiersin.org]

- 7. scholar.ufs.ac.za [scholar.ufs.ac.za]

- 8. Improved Functional Expression of Cytochrome P450s in Saccharomyces cerevisiae Through Screening a cDNA Library From Arabidopsis thaliana - PMC [pmc.ncbi.nlm.nih.gov]

- 9. nrc-publications.canada.ca [nrc-publications.canada.ca]

- 10. Virus-Induced Gene Silencing, a Post Transcriptional Gene Silencing Method - PMC [pmc.ncbi.nlm.nih.gov]

- 11. m.youtube.com [m.youtube.com]

- 12. Steps for Studying Plant Functional Genomics Using VIGS (Virus-Induced Gene Silencing) | BioRender Science Templates [biorender.com]

- 13. UV-B induces the expression of flavonoid biosynthetic pathways in blueberry (Vaccinium corymbosum) calli - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. Jasmonate-responsive transcription factors regulating plant secondary metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. academic.oup.com [academic.oup.com]

- 18. Jasmonate-Dependent and -Independent Pathways Mediate Specific Effects of Solar Ultraviolet B Radiation on Leaf Phenolics and Antiherbivore Defense - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Role of Methyl Jasmonate on Flavonoid Pathway of UV-B-Irradiated Apple Fruit - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Isoscutellarein: Chemical Structure, Properties, and Biological Activities

Introduction

Isoscutellarein is a naturally occurring flavone, a subclass of flavonoids, found in various plants, including those of the Scutellaria genus.[1] As a polyhydroxylated aromatic compound, it has garnered significant interest within the scientific community for its diverse biological activities, including anti-inflammatory, antioxidant, and potential anticancer properties. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and key biological activities of this compound, intended for researchers, scientists, and professionals in drug development.

Chemical Structure and Identifiers

This compound, also known as 8-Hydroxyapigenin, is structurally a tetrahydroxyflavone.[2][3] It is characterized by a C15 flavonoid backbone consisting of two phenyl rings (A and B) and a heterocyclic C ring. Specifically, it is an apigenin molecule with an additional hydroxyl group at the 8-position on the A ring.[2][3]

Table 1: Chemical Identifiers of this compound

| Identifier | Value | Reference(s) |

| IUPAC Name | 5,7,8-trihydroxy-2-(4-hydroxyphenyl)chromen-4-one | [2] |

| Synonyms | 4′,5,7,8-Tetrahydroxyflavone, 8-Hydroxyapigenin | [2][4] |

| CAS Number | 41440-05-5 | [4] |

| PubChem CID | 5281665 | [2][4] |

| Chemical Formula | C₁₅H₁₀O₆ | [4] |

| Molecular Weight | 286.24 g/mol | [4] |

| InChI Key | NXHQVROAKYDSNW-UHFFFAOYSA-N | [4] |

| SMILES | C1=CC(=CC=C1C2=CC(=O)C3=C(O2)C(=C(C=C3O)O)O)O | [4] |

Physicochemical Properties

The physicochemical properties of this compound are crucial for its absorption, distribution, metabolism, and excretion (ADME) profile, as well as for formulation development.

Table 2: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Melting Point | 247-248 °C | [5] |

| 257-259 °C | [6] | |

| Boiling Point | 592.5 °C at 760 mmHg | [5] |

| Density | 1.654 g/cm³ | [5] |

| Flash Point | 230.2 °C | [5] |

| Solubility | Data not available in quantitative terms. Generally, flavonoids have low water solubility, which can be enhanced by glycosylation.[7] | |

| pKa | Data not available. |

Biological Activities and Signaling Pathways

This compound exhibits a range of biological activities, with its anti-inflammatory and antioxidant effects being the most well-documented.

Anti-inflammatory Activity

This compound has demonstrated significant anti-inflammatory properties. Its mechanism of action involves the modulation of key signaling pathways that regulate the inflammatory response. Specifically, it has been shown to suppress the activation of Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages.[6] By inhibiting these pathways, this compound can reduce the expression and production of pro-inflammatory mediators such as inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α).[6]

Antioxidant Activity

The antioxidant capacity of this compound is attributed to its chemical structure, particularly the number and position of its hydroxyl groups, which can donate hydrogen atoms to neutralize free radicals. This free radical scavenging activity has been evaluated using various in vitro assays.

Anticancer Activity

While research is ongoing, flavonoids, including this compound, have been investigated for their potential anticancer effects. These effects are often linked to their ability to induce apoptosis (programmed cell death), inhibit cell proliferation, and suppress angiogenesis (the formation of new blood vessels that supply tumors).

Table 3: Summary of Biological Activities of this compound

| Activity | Key Findings | Reference(s) |

| Anti-inflammatory | Inhibits NF-κB and MAPK signaling pathways; reduces production of iNOS, COX-2, IL-6, and TNF-α. | [6] |

| Antioxidant | Exhibits free radical scavenging activity. | [4] |

| Anticancer | Flavonoids, in general, show potential to induce apoptosis and inhibit cell proliferation. Specific data for this compound is an active area of research. | [8] |

Experimental Protocols

This section provides an overview of standard methodologies used to assess the key biological activities of flavonoids like this compound.

Determination of Solubility (General Protocol for Flavonoids)

-

Preparation of Saturated Solution: An excess amount of the flavonoid is added to a known volume of the solvent of interest (e.g., water, ethanol, DMSO) in a sealed vial.

-

Equilibration: The vial is placed in a shaker or stirrer at a constant temperature and agitated for a sufficient time (e.g., 24-72 hours) to ensure equilibrium is reached.

-

Separation of Solid and Liquid Phases: The saturated solution is filtered through a fine-pore filter (e.g., 0.22 µm) to remove any undissolved solid.

-

Quantification: The concentration of the flavonoid in the filtrate is determined using a suitable analytical method, most commonly High-Performance Liquid Chromatography (HPLC) with UV detection. A standard curve of the flavonoid is used for quantification.

Determination of pKa by Potentiometric Titration (General Protocol)

-

Sample Preparation: A precise amount of the flavonoid is dissolved in a suitable solvent system, often a co-solvent mixture (e.g., methanol-water) for poorly water-soluble compounds. The ionic strength is typically kept constant with an electrolyte like KCl.

-

Titration Setup: The solution is placed in a thermostated vessel equipped with a calibrated pH electrode and a magnetic stirrer.

-

Titration: A standardized solution of a strong base (e.g., NaOH) is added incrementally to the flavonoid solution. The pH of the solution is recorded after each addition.

-

Data Analysis: The pKa value is determined from the titration curve (pH vs. volume of titrant added). The pKa corresponds to the pH at the half-equivalence point. For titrations in co-solvent systems, extrapolation methods may be used to estimate the aqueous pKa.

DPPH Radical Scavenging Assay (Antioxidant Activity)

-

Reagent Preparation: A stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in a suitable solvent (e.g., methanol or ethanol) is prepared.

-

Assay Procedure: Different concentrations of this compound are added to the DPPH solution. A control containing only the solvent and DPPH is also prepared.

-

Incubation: The mixtures are incubated in the dark at room temperature for a specific period (e.g., 30 minutes).

-

Measurement: The absorbance of the solutions is measured at the wavelength of maximum absorbance for DPPH (typically around 517 nm) using a spectrophotometer.

-

Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is then determined.

MTT Assay (Cell Viability/Cytotoxicity)

-

Cell Seeding: Cells of a specific cell line are seeded into a 96-well plate at a predetermined density and allowed to adhere overnight.

-

Compound Treatment: The cells are treated with various concentrations of this compound for a specific duration (e.g., 24, 48, or 72 hours). Control wells receive only the vehicle used to dissolve the compound.

-

MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well, and the plate is incubated for a few hours.

-

Formazan Solubilization: The medium is removed, and a solvent (e.g., DMSO) is added to dissolve the formazan crystals formed by viable cells.

-

Absorbance Measurement: The absorbance is measured at a specific wavelength (typically around 570 nm) using a microplate reader.

-

Calculation: Cell viability is expressed as a percentage of the control, and the IC50 value (the concentration of the compound that inhibits cell growth by 50%) can be calculated.

Conclusion

This compound is a promising natural flavonoid with well-documented anti-inflammatory and antioxidant properties, and emerging evidence of other potential therapeutic benefits. Its biological activities are intrinsically linked to its chemical structure. Further research is warranted to fully elucidate its mechanisms of action, establish its efficacy and safety in vivo, and explore its potential for development into novel therapeutic agents. This guide provides a foundational understanding of this compound for researchers and drug development professionals to build upon in their future investigations.

References

- 1. Metabolite profiling reveals organ‐specific flavone accumulation in Scutellaria and identifies a scutellarin isomer this compound 8‐O‐β‐glucuronopyranoside - PMC [pmc.ncbi.nlm.nih.gov]

- 2. longdom.org [longdom.org]

- 3. mdpi.com [mdpi.com]

- 4. This compound | 41440-05-5 | Benchchem [benchchem.com]

- 5. PlumX [plu.mx]

- 6. Flavonoids Identified from Korean Scutellaria baicalensis Georgi Inhibit Inflammatory Signaling by Suppressing Activation of NF-κB and MAPK in RAW 264.7 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. symbiosisonlinepublishing.com [symbiosisonlinepublishing.com]

Isoscutellarein: A Technical Overview for Researchers

FOR RESEARCH USE ONLY. NOT FOR HUMAN OR VETERINARY USE.

Isoscutellarein, a flavone of significant interest in the scientific community, presents a promising scaffold for drug discovery and development. This technical guide provides an in-depth overview of its core chemical properties, relevant biological pathways, and established experimental protocols for its study.

Core Chemical and Physical Properties

This compound, systematically named 5,7,8-Trihydroxy-2-(4-hydroxyphenyl)-4H-1-benzopyran-4-one, is a tetrahydroxyflavone.[1][2] It is structurally related to apigenin, with the addition of a hydroxyl group at the 8-position.[1][2] This structural feature is key to its distinct chemical properties and biological activities.[3] this compound is found in various plant species, including Theobroma grandiflorum (Cupuaçu) and the liverwort Marchantia berteroana.[2]

| Property | Data | Reference |

| CAS Number | 41440-05-5 | [1][2][3][4][5] |

| Molecular Formula | C₁₅H₁₀O₆ | [1][4][5] |

| Molecular Weight | 286.24 g/mol | [1][3][4][5] |

| Appearance | Solid, Light yellow to yellow | [5] |

| Synonyms | 8-Hydroxyapigenin, 4',5,7,8-Tetrahydroxyflavone | [1][2] |

Biological Activity and Signaling Pathways

This compound exhibits notable antioxidant and anti-inflammatory properties. Its biological effects are attributed to its ability to interact with various cellular components and signaling pathways.[3] Of particular importance is its role in modulating inflammatory responses through the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling cascades.

Inflammatory stimuli typically activate the IκB kinase (IKK) complex, which then phosphorylates the inhibitory protein IκBα. This leads to the degradation of IκBα and the subsequent release of the NF-κB dimer (p50/p65). The active NF-κB dimer then translocates to the nucleus to induce the transcription of pro-inflammatory genes. This compound is understood to interfere with this cascade, thereby reducing the inflammatory response.

The MAPK pathway, another critical regulator of inflammation, involves a cascade of protein kinases that transduce extracellular signals to a cellular response. This compound has been shown to suppress the phosphorylation of key MAPK proteins, further contributing to its anti-inflammatory effects.

Below is a diagram illustrating the inhibitory effect of this compound on the NF-κB signaling pathway.

References

The Discovery and Scientific Journey of Isoscutellarein: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isoscutellarein, a flavone distinguished by its tetrahydroxy substitution pattern, has emerged as a molecule of significant interest in phytochemistry and pharmacology. First identified in the mid-20th century, its journey from a natural product curiosity to a potential therapeutic agent has been marked by advancements in analytical chemistry and a deeper understanding of its biochemical interactions. This technical guide provides a comprehensive overview of the discovery and history of this compound research, detailing its botanical sources, isolation and characterization methodologies, and the elucidation of its biological activities. Particular emphasis is placed on its anti-inflammatory, antioxidant, and anti-cancer properties, with a focus on the underlying signaling pathways. This document serves as a resource for researchers seeking to build upon the existing knowledge of this promising flavonoid.

Discovery and Initial Characterization

This compound, chemically known as 5,7,8,4'-tetrahydroxyflavone and also referred to as 8-Hydroxyapigenin, is a flavonoid that belongs to the flavone subclass.[1] Its discovery is rooted in the broader exploration of plant secondary metabolites for potential medicinal applications.

The first significant report of this compound in the scientific literature dates back to 1975, with its identification and the characterization of its glucuronide derivatives from the liverwort Marchantia berteroana.[2] This early research laid the groundwork for future investigations into its natural occurrence and chemical properties.

Subsequent studies in the 1980s further expanded the known botanical sources of this compound. In 1985, a novel glycoside, this compound-7-O-[allosyl (1→2) glucoside], was isolated from Sideritis leucantha, a member of the Lamiaceae family.[3] This discovery highlighted the diversity of this compound conjugates found in nature. Further research identified this compound and its 8-O-glucuronide in Scutellaria indica, another Lamiaceae species, solidifying the importance of this plant family as a rich source of the compound.[1]

Table 1: Key Milestones in the Discovery and Early Research of this compound

| Year | Discovery/Milestone | Plant Source | Key Findings | Reference(s) |

| 1975 | First identification of this compound and its glucuronide derivatives | Marchantia berteroana (a liverwort) | Structural elucidation of this compound and its naturally occurring glycosides. | [2] |

| 1985 | Isolation of this compound-7-O-[allosyl (1→2) glucoside] | Sideritis leucantha | Identification of a novel glycosidic form of this compound. | [3] |

| 1988 | Detection of this compound and its 8-O-glucuronide | Scutellaria indica and Scutellaria baicalensis | Expanded the known distribution of this compound within the Scutellaria genus. | [4] |

Botanical Distribution and Biosynthesis

This compound and its glycosides are predominantly found in the Lamiaceae (mint) family, with significant concentrations reported in the genera Scutellaria, Stachys, Lamium, and Sideritis.[1][5] It has also been identified in other plant families, including Malvaceae (Theobroma grandiflorum - Cupuaçu) and Cupressaceae.[2]

Research into the distribution of this compound within plants has revealed organ-specific accumulation patterns. In several Scutellaria species, 4'-hydroxyflavones like this compound derivatives are primarily found in the aerial parts (stems and leaves), while 4'-deoxyflavones are more abundant in the roots.[4][6] For example, a study on Scutellaria baicalensis found the highest content of this compound-8-O-β-D-glucuronide in the leaves.[5]

The biosynthesis of this compound follows the general flavonoid biosynthetic pathway, starting from the amino acid phenylalanine. A key step in its formation is the 8-hydroxylation of apigenin, a reaction catalyzed by a specific hydroxylase enzyme.[2]

Experimental Protocols

Isolation and Purification of this compound from Plant Material

The following is a generalized protocol for the isolation and purification of this compound, based on common flavonoid extraction techniques.

Objective: To extract and purify this compound from the dried aerial parts of a Scutellaria species.

Materials:

-

Dried, powdered aerial parts of Scutellaria sp.

-

Methanol (MeOH), n-hexane, chloroform (CHCl₃), ethyl acetate (EtOAc), n-butanol (BuOH)

-

Distilled water

-

Silica gel for column chromatography

-

Sephadex LH-20

-

Preparative High-Performance Liquid Chromatography (Prep-HPLC) system with a C18 column

Procedure:

-

Extraction:

-

Macerate 1 kg of the dried, powdered plant material with 10 L of 80% aqueous methanol at room temperature for 72 hours.

-

Filter the extract and concentrate it under reduced pressure to obtain a crude extract.

-

-

Solvent Partitioning:

-

Suspend the crude extract in distilled water and sequentially partition with n-hexane, chloroform, ethyl acetate, and n-butanol.

-

Concentrate each fraction to dryness. This compound and its less polar glycosides are expected to be enriched in the ethyl acetate and n-butanol fractions.

-

-

Column Chromatography:

-

Subject the ethyl acetate fraction to silica gel column chromatography, eluting with a gradient of chloroform-methanol.

-

Collect fractions and monitor by thin-layer chromatography (TLC).

-

Pool fractions containing the compound of interest.

-

-

Sephadex LH-20 Chromatography:

-

Further purify the enriched fractions on a Sephadex LH-20 column using methanol as the eluent to remove pigments and other impurities.

-

-

Preparative HPLC:

-

Perform final purification using a preparative HPLC system with a C18 column.

-

Use a gradient of methanol and water (with 0.1% formic acid) as the mobile phase.

-

Collect the peak corresponding to this compound based on retention time and UV-Vis spectral data.

-

Lyophilize the collected fraction to obtain pure this compound.

-

Quantification of this compound by HPLC

Objective: To quantify the amount of this compound in a plant extract.

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system with a Diode Array Detector (DAD) or UV-Vis detector.

-

Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).

Reagents:

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Formic acid (analytical grade)

-

Ultrapure water

-

This compound standard

Procedure:

-

Sample Preparation:

-

Accurately weigh 1.0 g of the dried, powdered plant material.

-

Extract with 20 mL of 70% methanol in an ultrasonic bath for 30 minutes.

-

Centrifuge the extract and filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.

-

-

Chromatographic Conditions:

-

Mobile Phase: A gradient of A (0.1% formic acid in water) and B (acetonitrile). A typical gradient might be: 0-5 min, 10-20% B; 5-20 min, 20-40% B; 20-25 min, 40-60% B; 25-30 min, 60-10% B.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Detection Wavelength: 276 nm and 335 nm.

-

Injection Volume: 10 µL.

-

-

Quantification:

-

Prepare a series of standard solutions of this compound in methanol at known concentrations (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

-

Inject the standard solutions to generate a calibration curve of peak area versus concentration.

-

Inject the plant extract sample.

-

Quantify the amount of this compound in the sample by comparing its peak area to the calibration curve.

-

Cell Viability (MTT) Assay

Objective: To assess the cytotoxic effects of this compound on a cancer cell line.

Materials:

-

Cancer cell line (e.g., HT-29 colon cancer cells)

-

Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS) and antibiotics

-

This compound stock solution (in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

-

Treatment: Treat the cells with various concentrations of this compound (e.g., 0, 10, 25, 50, 100 µM) for 24, 48, or 72 hours. Include a vehicle control (DMSO).

-

MTT Addition: After the treatment period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate cell viability as a percentage of the vehicle control.

Biological Activities and Mechanisms of Action

Research has demonstrated that this compound possesses a range of biological activities, primarily focusing on its anti-inflammatory, antioxidant, and anti-cancer effects.

Anti-inflammatory Activity

This compound and related flavonoids have been shown to exert potent anti-inflammatory effects. The primary mechanism underlying this activity is the inhibition of pro-inflammatory signaling pathways, particularly the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

-

NF-κB Pathway: In inflammatory conditions, the transcription factor NF-κB is activated, leading to the expression of pro-inflammatory genes such as cyclooxygenase-2 (COX-2), inducible nitric oxide synthase (iNOS), and various cytokines. This compound is thought to inhibit the degradation of IκBα, an inhibitory protein that sequesters NF-κB in the cytoplasm, thereby preventing its translocation to the nucleus and subsequent gene transcription.

-

MAPK Pathway: The MAPK cascade, which includes ERK, JNK, and p38, is another critical pathway in the inflammatory response. Flavonoids, including those structurally similar to this compound, have been shown to inhibit the phosphorylation of these kinases, thereby downregulating the inflammatory response.[5]

Antioxidant Activity

This compound exhibits significant antioxidant properties, which are attributed to its ability to scavenge free radicals and chelate metal ions. The hydroxyl groups on its phenolic rings are crucial for this activity, as they can donate a hydrogen atom to stabilize reactive oxygen species (ROS).

Table 2: Antioxidant Activity of this compound Derivatives

| Compound | Assay | IC₅₀ (µg/mL) | Reference |

| This compound-7-O-allosyl(1→2)glucoside | DPPH radical scavenging | 15.2 ± 0.8 | [7] |

| This compound-7-O-(6''-O-acetylallosyl)(1→2)glucoside | DPPH radical scavenging | 12.5 ± 0.6 | [7] |

| Vitamin C (Positive Control) | DPPH radical scavenging | 5.8 ± 0.3 | [7] |

Anti-Cancer Activity

The anti-cancer potential of this compound and its isomer, scutellarein, has been investigated in various cancer cell lines. The proposed mechanisms of action include the induction of apoptosis, inhibition of cell proliferation, and suppression of metastasis. These effects are often mediated through the modulation of key signaling pathways, such as the PI3K/Akt pathway.

-

PI3K/Akt Pathway: The PI3K/Akt signaling pathway is a crucial regulator of cell survival, proliferation, and growth. In many cancers, this pathway is constitutively active. Scutellarein has been shown to downregulate the phosphorylation of Akt, a key kinase in this pathway, leading to the inhibition of downstream pro-survival signals and the induction of apoptosis in cancer cells.[4]

Future Directions

The body of research on this compound has established it as a flavonoid with significant therapeutic potential. Future research should focus on several key areas:

-

In vivo studies: While in vitro studies have been promising, more extensive in vivo animal studies are needed to validate the efficacy and safety of this compound for various diseases.

-

Bioavailability and Pharmacokinetics: The bioavailability of flavonoids is often low. Research into formulation strategies, such as nanoencapsulation, could enhance the delivery and efficacy of this compound.

-

Clinical Trials: Ultimately, well-designed clinical trials are necessary to translate the preclinical findings into human therapies.

-

Synergistic Effects: Investigating the synergistic effects of this compound with existing drugs could lead to more effective combination therapies.

Conclusion

From its initial discovery in a liverwort to its characterization as a potent bioactive compound in the Lamiaceae family, this compound has demonstrated a rich history of scientific inquiry. The elucidation of its anti-inflammatory, antioxidant, and anti-cancer properties, along with the identification of its molecular targets in key signaling pathways, has positioned it as a promising candidate for further drug development. This technical guide provides a foundation for researchers to explore the full therapeutic potential of this remarkable natural product.

References

- 1. researchgate.net [researchgate.net]

- 2. Down-regulation of the PI3K/Akt signaling pathway and induction of apoptosis in CA46 Burkitt lymphoma cells by baicalin - PMC [pmc.ncbi.nlm.nih.gov]

- 3. broadpharm.com [broadpharm.com]

- 4. Downregulation of aquaporins and PI3K/AKT and upregulation of PTEN expression induced by the flavone scutellarein in human colon cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Flavonoids Identified from Korean Scutellaria baicalensis Georgi Inhibit Inflammatory Signaling by Suppressing Activation of NF-κB and MAPK in RAW 264.7 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. cores.emory.edu [cores.emory.edu]

- 7. researchgate.net [researchgate.net]

A Technical Guide to the Biological Activities of Isoscutellarein and Its Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isoscutellarein, a flavone belonging to the flavonoid class of polyphenols, has garnered significant interest in the scientific community for its diverse pharmacological properties.[1] Structurally, it is a tetrahydroxyflavone, specifically 8-hydroxyapigenin, distinguished by hydroxyl groups at positions 5, 7, 8, and 4'.[2] This specific arrangement of functional groups is crucial to its biological activities. This compound is found in various medicinal plants, often as glycosides or other derivatives.[3] This technical guide provides a comprehensive overview of the biological activities of this compound and its derivatives, with a focus on its anticancer, anti-inflammatory, antioxidant, and neuroprotective effects. The guide also details the signaling pathways modulated by these compounds, their metabolism and pharmacokinetics, and provides detailed experimental protocols for assessing their biological activities.

Biological Activities

This compound and its derivatives exhibit a wide range of biological activities, making them promising candidates for the development of novel therapeutics. The primary activities of interest include anticancer, anti-inflammatory, antioxidant, and neuroprotective effects.

Anticancer Activity

While extensive quantitative data for this compound is still emerging, studies on its close structural analog, scutellarein, have demonstrated significant anticancer properties against various cancer cell lines. These effects are attributed to the induction of apoptosis, cell cycle arrest, and inhibition of metastasis.[4] The anticancer activity of scutellarein is mediated through the modulation of key signaling pathways, including PI3K/Akt/NF-κB and Wnt/β-catenin.

Table 1: Anticancer Activity of this compound and Its Derivatives (IC50 values in µM)

| Compound/Derivative | Cell Line | Cancer Type | IC50 (µM) | Citation |

| This compound | MCF-7 | Breast Cancer | Data not available | |

| This compound | A549 | Lung Cancer | Data not available | |

| This compound | HepG2 | Liver Cancer | Data not available | |

| This compound | HT-29 | Colon Cancer | Data not available | |

| Scutellarein (analog) | MCF-7 | Breast Cancer | ~20-50 | [5][6] |

| Scutellarein (analog) | A549 | Lung Cancer | ~10-30 | [7][8][9][10][11] |

| Scutellarein (analog) | HepG2 | Liver Cancer | ~15-40 | [12][13][14][15] |

| Scutellarein (analog) | HT-29 | Colon Cancer | ~20-60 | [16][17][18][19][20] |

Note: Data for scutellarein is provided as a reference due to the limited availability of specific IC50 values for this compound.

Anti-inflammatory Activity

This compound and its derivatives have demonstrated potent anti-inflammatory effects. These effects are primarily mediated through the inhibition of pro-inflammatory enzymes and cytokines. The underlying mechanism involves the suppression of key inflammatory signaling pathways such as NF-κB and MAPK.

Table 2: Anti-inflammatory Activity of this compound and Its Derivatives

| Compound/Derivative | Assay | Model | Parameter Measured | Inhibition/Effect | Citation |

| This compound | LPS-induced | RAW 264.7 macrophages | NO production | IC50: Data not available | |

| This compound | LPS-induced | RAW 264.7 macrophages | TNF-α production | Data not available | |

| This compound | LPS-induced | RAW 264.7 macrophages | IL-6 production | Data not available | |

| This compound | Carrageenan-induced | Rat paw | Edema volume | Data not available | |

| This compound-8-O-β-D-glucuronide | Systemic anaphylaxis | In vivo | Inhibition Rate | 57% (at 30% and 60% MeOH fractions) | [8][21] |

| Genistein (isoflavone) | LPS-induced | RAW 264.7 macrophages | NO production | IC50: 50 µM | [7] |

Note: Data for related flavonoids is provided for context where specific quantitative data for this compound is unavailable.

Antioxidant Activity

The antioxidant properties of this compound and its derivatives are attributed to their ability to scavenge free radicals. This activity is crucial in mitigating oxidative stress, which is implicated in numerous chronic diseases. The antioxidant capacity is often evaluated using DPPH and ABTS radical scavenging assays.

Table 3: Antioxidant Activity of this compound and Its Derivatives (IC50 values in µg/mL)

| Compound/Derivative | DPPH Assay (IC50 µg/mL) | ABTS Assay (IC50 µg/mL) | Citation |

| 4′-O-methylthis compound-7-O-2′′-O-(6′′′-O-acetyl-β-D-allopyranosyl)-β-D-glucopyranoside (SS1) | 2.35 | 1.98 | [3] |

| This compound-7-O-2′′-O-(6′′′-O-acetyl-β-D-allopyranosyl)-β-D-glucopyranoside (SS2) | 13.94 | 12.76 | [3] |

| This compound 7-O-(4'''-O-acetyl)-β-allopyranosyl(1''' → 2'')-β-glucopyranoside | 15.46 | Data not available | [3] |

Neuroprotective Effects

This compound and its derivatives exhibit neuroprotective properties by protecting neurons from oxidative stress and inflammation-induced damage. While specific quantitative data for this compound is limited, studies on related flavonoids suggest mechanisms involving the modulation of neuronal signaling pathways and reduction of neuroinflammation.

Signaling Pathways Modulated by this compound

This compound exerts its biological effects by modulating several key signaling pathways involved in cell proliferation, inflammation, and survival.

PI3K/Akt Signaling Pathway

The Phosphatidylinositol 3-kinase (PI3K)/Akt pathway is a crucial regulator of cell growth, proliferation, and survival. This compound has been shown to inhibit this pathway, which is often dysregulated in cancer.

Caption: PI3K/Akt signaling pathway and the inhibitory action of this compound.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway plays a central role in regulating the inflammatory response. This compound can suppress the activation of NF-κB, thereby reducing the expression of pro-inflammatory genes.

Caption: NF-κB signaling pathway and the inhibitory action of this compound.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is involved in various cellular processes, including inflammation and apoptosis. This compound can modulate this pathway to exert its anti-inflammatory and anticancer effects.

References

- 1. This compound | C15H10O6 | CID 5281665 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. This compound | 41440-05-5 | Benchchem [benchchem.com]

- 4. Comparative metabolism and kinetics of coumarin in mice and rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Antiproliferative, Apoptotic Effects and Suppression of Oxidative Stress of Quercetin against Induced Toxicity in Lung Cancer Cells of Rats: In vitro and In vivo Study - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Cytotoxic Activity against A549 Human Lung Cancer Cells and ADMET Analysis of New Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 11. In Vitro Characterization of Inhibitors for Lung A549 and Leukemia K562 Cell Lines from Fungal Transformation of Arecoline Supported by In Silico Docking to M3-mAChR and ADME Prediction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Cytotoxicity against Human Hepatocellular Carcinoma (HepG2) Cells and Anti-Oxidant Activity of Selected Endemic or Medicinal Plants in Sri Lanka - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. discovery.researcher.life [discovery.researcher.life]

- 17. Tetrandrine inhibits colon carcinoma HT-29 cells growth via the Bcl-2/Caspase 3/PARP pathway and G1/S phase - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Evaluation of the Anti-Inflammatory and Anti-Oxidative Effects of Therapeutic Human Lactoferrin Fragments - PMC [pmc.ncbi.nlm.nih.gov]

- 19. mdpi.com [mdpi.com]

- 20. cellmolbiol.org [cellmolbiol.org]

- 21. medchemexpress.com [medchemexpress.com]

Isoscutellarein: An In-Depth Technical Guide to its In Vitro Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract: Isoscutellarein, a flavone found in plants such as Scutellaria lateriflora, has demonstrated significant potential as a therapeutic agent due to its diverse biological activities, including anti-inflammatory and anticancer effects.[1] This technical guide provides a comprehensive overview of the in vitro mechanisms of action of this compound, with a focus on its molecular targets and modulation of key cellular signaling pathways. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the intricate signaling cascades influenced by this compound to support further research and drug development efforts.

Anti-inflammatory Mechanism of Action

This compound exerts potent anti-inflammatory effects by targeting core signaling pathways and reducing the expression of pro-inflammatory mediators. The primary mechanisms involve the inhibition of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling cascades.

Inhibition of the NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of inflammation, and its inhibition is a key therapeutic strategy.[2] In resting cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins.[2] Upon stimulation by pro-inflammatory signals like lipopolysaccharide (LPS), IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes.[2]

This compound and related flavonoids have been shown to suppress the activation of the NF-κB pathway.[3][4] This inhibition leads to a downstream reduction in the expression of inflammatory mediators such as TNF-α, IL-6, inducible nitric oxide synthase (iNOS), and cyclooxygenase-2 (COX-2).[3][5]

References

- 1. journals.blrcl.org [journals.blrcl.org]

- 2. Inhibiting NF-κB Activation by Small Molecules As a Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Flavonoids Identified from Korean Scutellaria baicalensis Georgi Inhibit Inflammatory Signaling by Suppressing Activation of NF-κB and MAPK in RAW 264.7 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pharmacological effects and the related mechanism of scutellarin on inflammation-related diseases: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Anti-inflammatory activity of flavonols via inhibiting MAPK and NF-κB signaling pathways in RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]

Isoscutellarein: A Technical Guide to its Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isoscutellarein, a naturally occurring flavone, has garnered significant scientific interest due to its diverse pharmacological activities. This technical guide provides a comprehensive overview of the current understanding of this compound's therapeutic applications, with a focus on its anti-inflammatory, anticancer, neuroprotective, and antiviral properties. This document summarizes key quantitative data, details relevant experimental methodologies, and visualizes the intricate signaling pathways modulated by this promising compound. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the discovery and development of novel therapeutics.

Introduction

This compound (4′,5,7,8-Tetrahydroxyflavone) is a flavonoid found in various medicinal plants, including those of the Scutellaria and Theobroma genera. [1][2]Structurally similar to other well-studied flavones like apigenin and scutellarein, this compound possesses a unique hydroxylation pattern that contributes to its distinct biological activities. [2]Preclinical studies have demonstrated its potential in mitigating a range of pathological conditions, primarily through its antioxidant, anti-inflammatory, and cell-signaling modulatory effects. [3]This guide will delve into the core therapeutic areas where this compound has shown promise.

Therapeutic Applications and Mechanisms of Action

Anti-inflammatory Activity

This compound and its derivatives have demonstrated notable anti-inflammatory effects by targeting key mediators of the inflammatory cascade.

Mechanism of Action: The anti-inflammatory properties of this compound are largely attributed to its ability to inhibit pro-inflammatory enzymes and modulate key signaling pathways. A primary mechanism is the downregulation of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways. [4]Upon stimulation by inflammatory signals like lipopolysaccharide (LPS), these pathways trigger the transcription of pro-inflammatory genes, including those for inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), as well as various inflammatory cytokines. This compound can suppress the phosphorylation of key proteins in the MAPK cascade (ERK, JNK, and p38) and inhibit the nuclear translocation of NF-κB, thereby reducing the expression of these inflammatory mediators. [4][5] Signaling Pathway:

Quantitative Data:

| Compound | Assay | Cell Line | IC50 | Reference |

| This compound derivative | 5-Lipoxygenase inhibition | - | 41.60 µg/mL | [6] |

| This compound derivative | 5-Lipoxygenase inhibition | - | 47.23 µg/mL | [6] |

| Scutellarein | NO Production | RAW 264.7 | 7.2 - 27.8 µM | [7] |

| Baicalein | Chemokine binding | Human leukocytes | 15 - 320 µg/mL | [1] |

| Baicalein | IL-1β, TNFα, ELAM-1, ICAM-1 expression | HUVEC | 2.4 - 9.7 µM | [1] |

Anticancer Activity

This compound and its analogs have demonstrated significant potential as anticancer agents through various mechanisms, including the induction of apoptosis, inhibition of cell proliferation and metastasis.

Mechanism of Action: The anticancer effects are often mediated through the modulation of critical signaling pathways such as the PI3K/Akt pathway, which is frequently overactive in cancer. [8]By inhibiting this pathway, this compound can suppress cancer cell growth, proliferation, and survival. Furthermore, it has been shown to induce cell cycle arrest and apoptosis, and to downregulate the expression of matrix metalloproteinases (MMPs), which are crucial for cancer cell invasion and metastasis. Signaling Pathway:

Quantitative Data:

| Compound | Cell Line | IC50 | Reference |

| Scutellarin | U251 (Glioblastoma) | 270.6 µM | [9] |

| Scutellarin | LN229 (Glioblastoma) | 296.2 µM | [9] |

| Scutellarin | SF-295 (Glioblastoma) | 92.56 µg/mL | [10] |

| Scutellarein | HT1080 (Fibrosarcoma) | - (47.4% tumor volume reduction at 0.5 µg/g in vivo) | |

| Scutellarein | HepG2, Huh-7 (Hepatocellular carcinoma) | Dose-dependent cytotoxicity | [11] |

| Scutellarin | HT-29 (Colorectal cancer) | - (Inhibited growth and migration) | [12] |

Neuroprotective Effects

This compound and related flavonoids exhibit neuroprotective properties, suggesting their potential in the management of neurodegenerative diseases.

Mechanism of Action: The neuroprotective effects are primarily linked to the antioxidant and anti-inflammatory activities of these compounds. [11]They can mitigate oxidative stress by scavenging reactive oxygen species (ROS) and enhancing the activity of endogenous antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT). [13][14]Furthermore, by reducing neuroinflammation through the inhibition of pro-inflammatory cytokines, this compound can help protect neurons from damage. [11][14] Quantitative Data:

| Compound | Model | Dosing | Effect | Reference |

| Isoquercetin | Colchicine-induced Alzheimer's Disease (in vivo, rats) | Dose-dependent | Significantly reduced MDA levels and increased CAT, GSH, and SOD levels. | [14] |

| Scutellarein | Cerebral Ischemia-Reperfusion (in vivo, rats) | 0.09, 0.17, 0.35, 0.70, 1.40 mmol/kg (oral) | Attenuated neuronal cell damage and reduced cerebral water content. | |

| Isoquercetin | LPS-treated PC12 cells (in vitro) | Dose-dependent | Significantly reduced nitrite and ROS production. | [13] |

Antiviral Activity

Preliminary studies suggest that this compound and its glycosides may possess antiviral properties against a range of viruses.

Mechanism of Action: The antiviral mechanisms of flavonoids are diverse and can include inhibiting viral entry, replication, and the activity of viral enzymes. For instance, some flavonoids have been shown to interfere with viral attachment to host cells or inhibit key viral enzymes like proteases and polymerases. [15][16] Quantitative Data:

| Compound | Virus | Cell Line | EC50 | Reference |

| Isoquinolone derivative | Influenza A and B | MDCK | 0.2 - 0.6 µM | [15] |

| Aromoline | HCoV-229E | Huh7 | 4.33 µM | [17] |

| Baicalein | Japanese Encephalitis Virus | Vero | IC50 = 5.8 µg/mL | [16] |

| Isoquercitrin | Varicella-Zoster Virus (VZV) | - | IC50 = 14.4 µg/mL | [18] |

| Isoquercitrin | Human Cytomegalovirus (HCMV) | - | IC50 = 1.852 µg/mL | [18] |

Experimental Protocols

Anti-inflammatory Assay: LPS-Induced RAW 264.7 Macrophages

This protocol outlines the methodology to assess the anti-inflammatory effects of this compound on lipopolysaccharide (LPS)-stimulated murine macrophage cells.

Workflow Diagram:

References

- 1. d-nb.info [d-nb.info]

- 2. This compound | C15H10O6 | CID 5281665 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. rsc.org [rsc.org]

- 4. Flavonoids Identified from Korean Scutellaria baicalensis Georgi Inhibit Inflammatory Signaling by Suppressing Activation of NF-κB and MAPK in RAW 264.7 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. In Vitro and In Vivo Neuroprotective Effects of Stellettin B Through Anti-Apoptosis and the Nrf2/HO-1 Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. pubcompare.ai [pubcompare.ai]

- 10. MEASUREMENT OF SUPEROXIDE DISMUTASE, CATALASE, AND GLUTATHIONE PEROXIDASE IN CULTURED CELLS AND TISSUE - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Neuroprotective Effects of Isoquercetin: An In Vitro and In Vivo Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. ias.ac.in [ias.ac.in]